molecular formula C9H16N2O2 B14319095 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine CAS No. 113628-18-5

5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine

Cat. No.: B14319095
CAS No.: 113628-18-5
M. Wt: 184.24 g/mol
InChI Key: JBLRHCMHCLTZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine can be achieved through several methods. One common approach involves the reaction of morpholine with appropriate precursors under controlled conditions. For instance, a microwave-supported one-pot reaction can be employed, which uses a solid base like magnesium oxide as a catalyst in an eco-friendly solvent such as ethanol . This method is advantageous due to its shorter reaction times and higher yields compared to conventional methods.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using robust and scalable processes. One such method includes the catalytic cyanation reaction, which is suitable for large-scale manufacturing under mild conditions . This process ensures the production of high-purity compounds that meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, arylsulfonyl azides, and other nucleophiles. For example, the reaction with hydrazine hydrate can lead to the formation of recyclization products . The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with arylsulfonyl azides can produce sulfonamide derivatives, while reactions with hydrazine hydrate can yield various heterocyclic compounds .

Scientific Research Applications

5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

CAS No.

113628-18-5

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

5-morpholin-4-yl-2,3,6,7-tetrahydro-1,4-oxazepine

InChI

InChI=1S/C9H16N2O2/c1-5-12-6-2-10-9(1)11-3-7-13-8-4-11/h1-8H2

InChI Key

JBLRHCMHCLTZLC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN=C1N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.